The Origin, Discovery, and Toxicological Profile of Jesaconitine: A Technical Guide
The Origin, Discovery, and Toxicological Profile of Jesaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jesaconitine is a C19-diterpenoid alkaloid, a member of the highly toxic family of Aconitum alkaloids. Found in various species of the Aconitum genus (Ranunculaceae), it is a potent cardiotoxin and neurotoxin. Its discovery and structural elucidation in the mid-20th century marked a significant step in understanding the chemistry of these complex natural products. The primary mechanism of toxicity involves the high-affinity binding to site 2 of voltage-gated sodium channels, causing their persistent activation. This disruption of normal ion flux leads to membrane depolarization, inducing life-threatening cardiac arrhythmias and neurological symptoms. This technical guide provides a comprehensive overview of the origin, discovery, and characterization of jesaconitine, including quantitative toxicological data, experimental methodologies, and a detailed examination of its molecular mechanism of action.
Origin and Discovery
Jesaconitine is a naturally occurring alkaloid isolated from the roots and tubers of various plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane. Species such as Aconitum japonicum subsp. subcuneatum are known to contain high concentrations of this toxin. These plants are native to mountainous regions of the Northern Hemisphere and have a long history in traditional medicine, particularly in Asia, for their analgesic and anti-inflammatory properties, despite their extreme toxicity.
The structural elucidation of jesaconitine was accomplished in the late 1960s. Key research by L. H. Keith and S. W. Pelletier, published in 1967 and 1968, detailed the complex hexacyclic ring system and the elaborate oxygenated functional groups that characterize this aconitine-type alkaloid.[1][2] Their work, involving chemical degradation and pyrolysis studies, was fundamental in establishing the precise molecular architecture of jesaconitine.[2]
Physicochemical and Toxicological Data
The toxicity of jesaconitine is potent, with lethal effects observed at sub-milligram per kilogram doses. The available quantitative data is summarized below.
Table 1: Physicochemical Properties of Jesaconitine
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₉NO₁₂ | [3] |
| Molecular Weight | 675.8 g/mol | [3] |
| CAS Number | 16298-90-1 | [4] |
| Appearance | Crystalline solid | - |
| Melting Point | 153 °C | [4] |
Table 2: Acute Toxicity Data for Jesaconitine
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD₅₀ | Mouse | Intravenous (i.v.) | 0.23 mg/kg | [5] |
Table 3: Spectroscopic Data (¹³C NMR) for Aconitine-Type Alkaloids
The ¹³C NMR chemical shifts are crucial for the structural identification of diterpenoid alkaloids. The assignments for jesaconitine can be inferred from the comprehensive data available for closely related analogues like aconitine and mesaconitine. The data below is representative of the aconitine skeleton, with shifts reported in ppm relative to TMS.
| Carbon Position | Aconitine (ppm) | Mesaconitine (ppm) | Characteristic Features for Jesaconitine | Reference(s) |
| C-1 | 85.1 | 85.2 | α-OCH₃ group | [6][7] |
| C-2 | 43.1 | 43.1 | [6][7] | |
| C-3 | 72.1 | 72.0 | α-OH group | [6][7] |
| C-4 | 39.1 | 39.1 | [6][7] | |
| C-5 | 49.0 | 49.0 | [6][7] | |
| C-6 | 82.6 | 82.7 | α-OCH₃ group | [6][7] |
| C-7 | 45.1 | 45.1 | [6][7] | |
| C-8 | 91.9 | 92.0 | Acetoxy group attachment | [6][7] |
| C-9 | 47.9 | 47.9 | [6][7] | |
| C-10 | 40.7 | 40.7 | [6][7] | |
| C-11 | 50.2 | 50.2 | [6][7] | |
| C-12 | 35.8 | 35.8 | [6][7] | |
| C-13 | 74.8 | 74.8 | β-OH group | [6][7] |
| C-14 | 79.1 | 79.1 | Anisoyl (jesaconitine) or Benzoyl (aconitine) ester attachment | [6][7] |
| C-15 | 80.5 | 80.5 | β-OH group | [6][7] |
| C-16 | 90.6 | 90.7 | β-OCH₃ group | [6][7] |
| C-17 | 61.4 | 61.4 | [6][7] | |
| N-CH₂-CH₃ | 48.9 | - | N-ethyl group | [6][7] |
| N-CH₃ | - | 42.4 | N-methyl group (mesaconitine) | [6][7] |
| C=O (Anisoyl) | ~166.0 | - | Ester carbonyl of p-methoxybenzoate | [6] |
| C=O (Acetyl) | 172.2 | 172.2 | Ester carbonyl of acetate | [6] |
Experimental Protocols
Generalized Protocol for Isolation and Purification
The following is a representative methodology for the extraction and isolation of jesaconitine from Aconitum root material, based on established alkaloid extraction techniques.[3][8]
Objective: To extract and purify jesaconitine from dried and powdered Aconitum roots.
Materials:
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Dried, powdered Aconitum root tubers
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Diethyl ether
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Ammonia solution (e.g., 25%)
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Methanol
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Ethyl acetate
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Neutral alumina (for column chromatography)
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Silica gel 60 F₂₅₄ plates (for TLC)
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Rotary evaporator, chromatographic columns, standard laboratory glassware
Procedure:
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Alkalinization and Extraction: a. Macerate 1 kg of powdered Aconitum root material with a solution of diethyl ether containing a small percentage of ammonia solution. The alkaline conditions convert alkaloid salts into their free base form, which is soluble in organic solvents. b. Perform exhaustive extraction by repeating the process 3-4 times with fresh ammoniacal ether. c. Combine the ether extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract. d. Further extract the marc with methanol (3x) to ensure the extraction of all alkaloids.
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Solvent Partitioning and Purification: a. Combine the crude ether and methanol extracts. b. Evaporate the solvent completely to obtain a dry residue. c. Dissolve the residue in a minimal amount of acidified water (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material. d. Make the acidic aqueous solution alkaline with ammonia solution and extract the liberated free bases with chloroform or ethyl acetate.
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Chromatographic Separation: a. Concentrate the organic extract to dryness. b. Prepare a chromatography column packed with neutral alumina. c. Dissolve the crude alkaloid mixture in a minimal volume of the initial eluting solvent and load it onto the column. d. Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate (e.g., 7:3 ethyl acetate-methanol). e. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC), visualizing spots under UV light or with Dragendorff's reagent.
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Final Purification: a. Combine fractions containing the compound with the Rƒ value corresponding to jesaconitine. b. Concentrate the combined fractions. c. Recrystallize the solid from a suitable solvent system (e.g., ethanol-ether) to obtain pure jesaconitine.
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Characterization: a. Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Analysis by LC-MS/MS
Objective: To quantify jesaconitine in biological samples (e.g., serum).
Methodology: Based on established methods for aconitine alkaloid detection.[4]
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Sample Preparation (QuEChERS method): a. To 100 µL of serum, add an internal standard (e.g., diazepam-d5). b. Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile). c. Add a salt mixture to induce phase separation. d. Centrifuge the sample and collect the upper organic layer.
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LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phases, such as water with formic acid (A) and acetonitrile with formic acid (B). b. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for jesaconitine. c. Monitored Transition: For jesaconitine, the precursor ion is m/z 676.25, and a characteristic product ion is m/z 135.15.[4]
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Quantification: a. Generate a calibration curve using certified standards of jesaconitine. b. Calculate the concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Mechanism of Action and Signaling Pathways
The severe toxicity of jesaconitine is primarily mediated by its effect on voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
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Binding to Voltage-Gated Sodium Channels: Jesaconitine, like other aconitine-type alkaloids, binds with high affinity to neurotoxin binding site 2 on the α-subunit of the VGSC.[9] This binding occurs when the channel is in its open state.
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Inhibition of Channel Inactivation: The binding of jesaconitine prevents the channel from undergoing normal, rapid inactivation. This results in a persistent influx of sodium ions (Na⁺) into the cell.
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Cellular Depolarization: The sustained Na⁺ current leads to a prolonged depolarization of the cell membrane, making the cell hyperexcitable and refractory to normal physiological stimuli.
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Calcium Overload and Arrhythmogenesis: In cardiomyocytes, the persistent depolarization and Na⁺ influx disrupt the normal function of the Na⁺/Ca²⁺ exchanger (NCX). This leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a condition known as calcium overload.[10] Elevated intracellular calcium can induce delayed afterdepolarizations (DADs), which are aberrant depolarizations that can trigger fatal ventricular arrhythmias, such as torsade de pointes.[5][10]
Conclusion
Jesaconitine remains a molecule of significant interest due to its extreme toxicity and complex chemical structure. Its discovery was a landmark in natural product chemistry, and its well-defined mechanism of action on voltage-gated sodium channels makes it a valuable pharmacological tool for studying ion channel function. For drug development professionals, understanding the potent cardiotoxicity and neurotoxicity of jesaconitine is critical, especially when evaluating herbal medicines or investigating novel analgesics derived from natural sources. The methodologies and data presented in this guide provide a foundational resource for the continued study of this formidable Aconitum alkaloid.
References
- 1. The structure of jesaconitine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Jesaconitine monitoring in a case of severe aconitum poisoning with torsade de pointes treated via extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
